Platyphylloside

Description

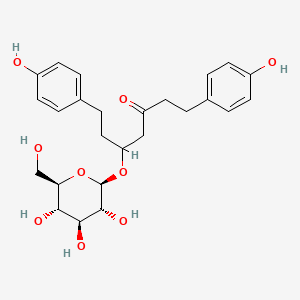

Structure

3D Structure

Properties

IUPAC Name |

(5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O9/c26-14-21-22(30)23(31)24(32)25(34-21)33-20(12-6-16-3-9-18(28)10-4-16)13-19(29)11-5-15-1-7-17(27)8-2-15/h1-4,7-10,20-28,30-32H,5-6,11-14H2/t20-,21+,22+,23-,24+,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPDIJGSCANSAG-JSFAVJLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](CC(=O)CCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317051 | |

| Record name | Platyphylloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90803-80-8 | |

| Record name | Platyphylloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90803-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platyphylloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Platyphylloside: A Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphylloside, a diarylheptanoid glycoside, is a naturally occurring phenolic compound found predominantly in the plant genera Betula (birch) and Alnus (alder). This technical guide provides an in-depth overview of the natural sources, distribution, and known biological interactions of this compound. It includes a compilation of quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic origins and potential modulation of cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and natural product chemistry.

Natural Sources and Distribution

This compound has been identified and isolated from various species within the Betulaceae family. Its presence is a significant chemotaxonomic marker for certain species within this family.

Primary Plant Sources

The principal natural sources of this compound are species of birch (Betula) and alder (Alnus).

-

Betula Species:

-

Betula platyphylla (Japanese White Birch) is a primary source from which this compound was first identified in its inner bark.[1]

-

Betula pendula (Silver Birch) has been found to contain this compound in its twigs.[1]

-

Other birch species reported to contain this compound include Betula papyrifera (Paper Birch) and Betula pubescens (Downy Birch).

-

-

Alnus Species:

-

Alnus japonica (Japanese Alder) is a known source of this compound.[2][3]

-

Alnus firma also contains this compound.[3]

-

Other alder species where this compound has been detected include Alnus hirsuta, Alnus glutinosa (Black Alder), Alnus formosana, Alnus pendula, Alnus incana, Alnus nepalensis, and Alnus rubra.[2]

-

Tissue Distribution

This compound is not uniformly distributed throughout the plant. Its concentration can vary significantly between different plant tissues. The highest concentrations are generally found in the bark, particularly the inner bark, and in twigs.[1]

Quantitative Data

The concentration of this compound can vary depending on the plant species, geographical location, age of the plant, and the specific tissue analyzed. The following tables summarize the available quantitative data.

Table 1: this compound Content in Betula Species

| Species | Plant Part | Concentration | Reference |

| Betula pendula | Twigs | 0.8% of dry matter | [1] |

Table 2: Distribution of this compound in Various Birch Species (Qualitative)

| Species | Presence in Inner Bark | Reference |

| Betula papyrifera | Present | |

| Betula platyphylla var. japonica | Present | |

| Betula pubescens | Present | |

| Betula davurica | Absent | |

| Betula nigra | Absent | |

| Betula occidentalis | Absent | |

| Betula maximowicziana | Absent | |

| Betula utilis var. jacquemontii | Absent |

Further quantitative studies are required to provide more precise data on the concentration of this compound in a wider range of species and tissues.

Experimental Protocols

This section outlines the methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction and Isolation

The following is a general protocol for the extraction and preparative isolation of this compound from birch bark.

2.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., inner bark of Betula platyphylla)

-

Solvents: Ethanol, Methanol, n-Hexane, Ethyl acetate, Water (HPLC grade)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

C18 reversed-phase column for Prep-HPLC

-

Rotary evaporator

-

Freeze dryer

2.1.2. Extraction Procedure

-

Maceration: Macerate the powdered plant material with 80% methanol at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. This compound is expected to be enriched in the more polar fractions.

2.1.3. Isolation by Column Chromatography

-

Silica Gel Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of chloroform-methanol to separate the compounds based on polarity.

-

Sephadex LH-20 Chromatography: Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

2.1.4. Preparative HPLC Purification

For final purification, use a preparative HPLC system.[4][5][6][7][8]

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

-

Mobile Phase: A gradient of methanol and water is typically used. The exact gradient should be optimized based on analytical HPLC results.

-

Detection: UV detection at a wavelength of 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Final Step: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain pure this compound.

Quantification by HPLC-DAD

A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is suitable for the quantitative analysis of this compound in plant extracts.

2.2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common choice. A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-100% B; 25-30 min, 100% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: DAD detection at 280 nm.

2.2.2. Sample and Standard Preparation

-

Standard Solution: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract a known weight of the dried and powdered plant material with a known volume of methanol using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

2.2.3. Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is known to be a diarylheptanoid, a class of compounds derived from the phenylpropanoid pathway.[9][10][11][12]

The proposed general pathway involves the following key steps:

-

Shikimate Pathway: This primary metabolic pathway produces the aromatic amino acid L-phenylalanine.

-

Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

-

Diarylheptanoid Formation: It is hypothesized that two molecules derived from the phenylpropanoid pathway and one molecule of malonic acid are condensed to form the C6-C7-C6 backbone of diarylheptanoids.

-

Tailoring Reactions: A series of enzymatic reactions, including hydroxylations, reductions, and glycosylations, are then required to produce the final structure of this compound. A glycosyltransferase is responsible for attaching the glucose moiety to the diarylheptanoid aglycone.

Modulation of Cellular Signaling Pathways

Direct studies on the effects of this compound on specific signaling pathways are limited. However, research on other diarylheptanoids suggests potential interactions with key cellular signaling cascades, particularly those involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

Several diarylheptanoids isolated from Alnus species have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[13][14][15][16] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB activation by diarylheptanoids suggests a potential anti-inflammatory mechanism of action for this class of compounds, including this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Some diarylheptanoids have been reported to modulate the MAPK pathway, including the ERK, JNK, and p38 subfamilies.[17] The specific effects can be either activation or inhibition, depending on the compound and the cellular context. This suggests that this compound may also exert its biological effects through the modulation of MAPK signaling.

Conclusion

This compound is a characteristic secondary metabolite of the Betula and Alnus genera, with its distribution concentrated in the bark and twigs. Standard phytochemical techniques, particularly HPLC, are well-suited for its isolation and quantification. While its precise biosynthetic pathway and specific molecular targets are still under investigation, its classification as a diarylheptanoid suggests a biosynthetic origin in the phenylpropanoid pathway and potential modulatory effects on key inflammatory and cell signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the pharmacological potential of this compound and to explore its applications in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C25H32O9 | CID 9826264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Diarylheptanoid hirsutenoxime inhibits toll-like receptor 4-mediated NF-κB activation regulated by Akt pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diarylheptanoid glycosides from Tacca plantaginea and their effects on NF-κB activation and PPAR transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling Platyphylloside: A Technical Guide to its Discovery, Isolation, and Antifungal Mechanism

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and biological activity of Platyphylloside, a diarylheptanoid glycoside with promising antifungal properties. The document details the experimental protocols for its extraction and characterization, presents quantitative data in a structured format, and visualizes the experimental workflow and its proposed mechanism of action through detailed diagrams.

Introduction

This compound is a naturally occurring diarylheptanoid glycoside that has been identified in various plant species, including Balanites aegyptiaca and several species of the genus Alnus, such as Alnus rubra.[1] This compound has garnered scientific interest due to its potential therapeutic applications, most notably its antifungal activity against the dermatophyte Trichophyton rubrum, a common cause of skin, hair, and nail infections in humans. This guide synthesizes the current knowledge on this compound, offering a comprehensive resource for its further investigation and potential development as a novel therapeutic agent.

Discovery and Sourcing

This compound has been isolated from the epicarp of Balanites aegyptiaca and the bark of Alnus species.[1][2] The general workflow for obtaining this compound involves the collection of the plant material, followed by extraction and a multi-step purification process to isolate this compound from the complex mixture of phytochemicals present in the crude extract.

Experimental Workflow for the Isolation of this compound

Experimental Protocols

Extraction of Crude Plant Material

A general procedure for the extraction of this compound from plant material involves the use of organic solvents. The following protocol is a representative example based on methodologies used for similar compounds.

-

Preparation of Plant Material: Air-dry the plant material (e.g., epicarp of B. aegyptiaca) and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in a suitable organic solvent, such as chloroform or methanol, at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. The process may be repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the resulting mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification by Chromatography

The isolation of this compound from the crude extract is typically achieved through chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for obtaining high-purity compounds.

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter before injection.

-

Preparative HPLC:

-

Column: A reversed-phase C18 column is often suitable for the separation of diarylheptanoids.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape, is typically used.

-

Gradient Program: A linear gradient from a low to a high concentration of the organic solvent (B) is employed to elute compounds with increasing hydrophobicity. The specific gradient profile needs to be optimized based on the complexity of the crude extract.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., 280 nm).

-

Fraction Collection: Collect the fractions corresponding to the peak of interest.

-

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated this compound.

Structural Characterization

The definitive identification of this compound is accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the molecular weight of the compound. This compound has a molecular formula of C25H32O9 and a molecular weight of 476.5 g/mol .[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule, including the connectivity of atoms and stereochemistry.

Quantitative Data

While specific yield and purity data for this compound from a particular source are often dependent on the specific extraction and purification protocol, the following table provides a template for presenting such quantitative information.

| Parameter | Value | Method of Determination |

| Extraction Yield | ||

| Crude Extract Yield ( g/100g of dry plant material) | Data not available in searched literature | Gravimetric |

| Purification | ||

| This compound Yield (mg/g of crude extract) | Data not available in searched literature | HPLC Quantification |

| Purity | ||

| Purity of Isolated this compound | >95% (typical target) | Analytical HPLC (peak area %) |

| Characterization | ||

| Molecular Formula | C25H32O9 | Mass Spectrometry |

| Molecular Weight | 476.5 g/mol | Mass Spectrometry |

Biological Activity and Mechanism of Action

This compound has demonstrated significant antifungal activity against Trichophyton rubrum.[2] The proposed mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex multi-step process. This compound is believed to target and inhibit the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme (CYP51).[2] This enzyme is critical for the conversion of lanosterol to ergosterol.

The inhibition of CYP51 leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic sterol precursors. This disruption of the cell membrane's integrity and function ultimately leads to the inhibition of fungal growth and cell death.

Proposed Signaling Pathway of this compound's Antifungal Activity

Conclusion

This compound is a promising natural product with demonstrated antifungal activity. This guide provides a foundational understanding of its discovery, isolation, and mechanism of action. The detailed protocols and structured data presentation aim to facilitate further research and development of this compound as a potential therapeutic agent for the treatment of dermatophytic infections. Further studies are warranted to optimize isolation procedures, quantify yields from various sources, and fully elucidate its pharmacological profile and in vivo efficacy.

References

- 1. A new diarylheptanoid from the bark of Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ellagic Acid Inhibits Trichophyton rubrum Growth via Affecting Ergosterol Biosynthesis and Apoptotic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-trypanosomal activity of diarylheptanoids isolated from the bark of Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Platyphylloside: A Technical Guide for Researchers

Abstract

Platyphylloside, a diarylheptanoid glycoside found in plants of the Betula genus, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. The pathway is elucidated based on the established biosynthesis of related diarylheptanoids, such as curcuminoids. This document summarizes available quantitative data from analogous pathways, outlines relevant experimental protocols, and provides visual representations of the metabolic route and experimental workflows to facilitate further research in this area.

Introduction

This compound is a specialized metabolite belonging to the diarylheptanoid class, characterized by two aromatic rings linked by a seven-carbon chain.[1] Specifically, it is a glycoside, containing a glucose moiety attached to the diarylheptanoid aglycone.[2] Diarylheptanoids are known to be biosynthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant phenolics.[3][4] While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed by drawing parallels with the well-studied biosynthesis of curcuminoids in plants like Curcuma longa.[5][6]

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the biosynthesis of this compound. It integrates current knowledge on diarylheptanoid formation, including the key enzyme families involved, and presents it in a structured and accessible format.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, culminating in a series of condensation, reduction, and glycosylation reactions. The pathway can be conceptually divided into three main stages:

-

Formation of Phenylpropanoid Precursors: This stage involves the synthesis of p-coumaroyl-CoA from L-phenylalanine.

-

Assembly of the Diarylheptanoid Core: A type III polyketide synthase (PKS) machinery is believed to catalyze the condensation of p-coumaroyl-CoA and malonyl-CoA to form the characteristic C6-C7-C6 diarylheptanoid scaffold.

-

Tailoring Modifications: The diarylheptanoid intermediate undergoes reduction and subsequent glycosylation to yield the final this compound molecule.

A detailed schematic of the proposed pathway is presented below.

Key Enzymes and Their Putative Roles

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[7]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[7]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[8]

-

Diketide-CoA Synthase (DCS)-like enzyme: A type III PKS that likely catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form a diketide-CoA intermediate.[5]

-

Curcuminoid Synthase (CURS)-like enzyme: Another type III PKS that is proposed to catalyze the condensation of the diketide-CoA intermediate with a second molecule of p-coumaroyl-CoA to assemble the diarylheptanoid backbone.[5][6]

-

Ketoreductase (KR): An enzyme presumed to be responsible for the reduction of a ketone group on the heptanoid chain of the diarylheptanoid intermediate to form the 3-oxo functionality present in this compound. The specific ketoreductase in this pathway is yet to be identified.[9]

-

UDP-Glycosyltransferase (UGT): A member of the large UGT superfamily that catalyzes the transfer of a glucose moiety from UDP-glucose to the hydroxyl group at the C-5 position of the aglycone, platyphyllone, to yield this compound.[10][11] The specific UGT involved in this compound biosynthesis has not been characterized.

Quantitative Data from Analogous Pathways

Direct quantitative data for the enzymes in the this compound biosynthetic pathway are currently unavailable. However, kinetic parameters have been determined for some of the key enzymes in the well-characterized curcuminoid biosynthesis pathway, which can serve as a valuable reference.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Source Organism | Reference |

| CURS1 | Feruloyl-CoA | - | 1.1 | Curcuma longa | [12] |

| CURS1 | p-Coumaroyl-CoA | - | 0.85 | Curcuma longa | [12] |

Note: The data presented are for curcuminoid synthases from Curcuma longa, which utilize feruloyl-CoA and p-coumaroyl-CoA as substrates. It is anticipated that the analogous enzymes in Betula platyphylla would exhibit similar activities with p-coumaroyl-CoA.

Experimental Protocols

Extraction and Analysis of Diarylheptanoids from Plant Material

A general protocol for the extraction and analysis of diarylheptanoids from plant tissues, such as the bark of Alnus species (which also produce diarylheptanoids), is described below.[2][13] This method can be adapted for the analysis of this compound from Betula platyphylla.

Workflow for Diarylheptanoid Analysis

References

- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Associating gene expressions with curcuminoid biosynthesis in turmeric - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the Role of Ketoreductases in the Biosynthesis of Partially Reduced Bacterial Aromatic Polyketides* - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Similarities in Structure and Function of UDP-Glycosyltransferase Homologs from Human and Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Screening method for chromatographic analysis of diarylheptanoids in alder bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Platyphylloside: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylloside, a diarylheptanoid glycoside, is a natural compound isolated from various plant sources, notably from the bark of Betula platyphylla. This document provides a comprehensive technical overview of its physical, chemical, and biological properties, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and natural product science.

Physical and Chemical Properties

This compound is characterized by a seven-carbon aliphatic chain substituted with two hydroxyphenyl groups and a β-D-glucopyranosyl moiety. Its structural complexity and the presence of multiple functional groups contribute to its distinct physicochemical properties.

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one | [1] |

| Molecular Formula | C₂₅H₃₂O₉ | [1] |

| CAS Number | 90803-80-8 | [1] |

| Molecular Weight | 476.5 g/mol | [1] |

| Exact Mass | 476.20463259 Da | [1] |

| Solubility (LogS) | -1.727 (moderately hydrophobic) | |

| LogP (Octanol-Water) | -0.053 | |

| Hydrogen Bond Donors | 6 | |

| Hydrogen Bond Acceptors | 9 | |

| Rotatable Bonds | 11 | |

| Appearance | Not specified in provided results | |

| Melting Point | Not specified in provided results |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data is available on public databases such as PubChem.[1] A full assignment of proton (¹H) and carbon (¹³C) NMR spectra requires detailed 2D NMR experiments (COSY, HSQC, HMBC). The chemical shifts and coupling constants provide definitive information about the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound. The negative ion mode would likely show a prominent [M-H]⁻ ion at m/z 475.198.[1] Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, including the loss of the glucose moiety and cleavages within the diarylheptanoid backbone, which are instrumental for structural confirmation.[2][3]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (O-H) groups (broad band around 3300 cm⁻¹), a ketone carbonyl (C=O) group (around 1715 cm⁻¹), aromatic C=C bonds (around 1600-1450 cm⁻¹), and C-O bonds of the glycosidic linkage and alcohols (in the 1260-1050 cm⁻¹ region).

Experimental Protocols

This section details the methodologies for the isolation of this compound and the key biological assays used to evaluate its activity.

Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for the preparative separation of this compound from crude plant extracts.[4][5]

Methodology:

-

Sample Preparation : A diarylheptanoid-rich fraction is obtained from the crude extract of Betula platyphylla bark.

-

Solvent System : A two-phase solvent system composed of ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) is prepared and thoroughly equilibrated.

-

HSCCC Operation :

-

The HSCCC column is first filled with the upper organic phase as the stationary phase.

-

The apparatus is rotated at a speed of 1000 rpm.

-

The lower aqueous phase is then pumped through the column as the mobile phase at a flow rate of 1.5 mL/min until hydrodynamic equilibrium is reached.

-

The prepared sample is injected into the system.

-

-

Fraction Collection and Analysis : The effluent is monitored by a UV detector at 280 nm, and fractions are collected. The purity of the fractions containing this compound is then analyzed by HPLC.

Anti-Adipogenic and Lipolysis Assays

This compound has been shown to inhibit adipocyte differentiation and induce lipolysis in 3T3-L1 preadipocytes.

3.2.1. 3T3-L1 Cell Culture and Differentiation

-

Cell Culture : 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics until confluent.

-

Induction of Differentiation : Two days post-confluence (Day 0), the medium is replaced with differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium). Test concentrations of this compound are added at this stage.

-

Maturation : On Day 2, the medium is changed to DMEM with 10% FBS and 10 µg/mL insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being refreshed every two days until the cells are fully differentiated (typically Day 8-10).

3.2.2. Oil Red O Staining for Lipid Accumulation

This method quantifies the accumulation of intracellular lipid droplets.[6][7][8]

-

Fixation : Differentiated adipocytes in culture plates are washed with PBS and fixed with 4% formaldehyde in PBS for 30-60 minutes.

-

Staining : The fixed cells are washed with water, followed by a wash with 60% isopropanol. A working solution of Oil Red O (0.2-0.5% in isopropanol, diluted with water) is added to the cells and incubated for 10-60 minutes at room temperature.

-

Quantification : After staining, the cells are washed repeatedly with water to remove excess stain. The stained lipid droplets can be visualized by microscopy. For quantification, the stain is eluted with 100% isopropanol, and the absorbance of the eluate is measured spectrophotometrically at approximately 510 nm.

3.2.3. Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qPCR) : To measure the mRNA expression of key adipogenic transcription factors (e.g., PPARγ, C/EBPα) and their downstream targets, total RNA is extracted, reverse-transcribed to cDNA, and subjected to qPCR using specific primers.

-

Western Blotting : To assess the protein levels of targets like Hormone-Sensitive Lipase (HSL) and Perilipin, cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Anti-Proliferative Assay (MTT Assay)

The cytotoxic and anti-proliferative effects of this compound on cancer cell lines such as KM12 (colon) and A498 (renal) can be determined using the MTT assay.[9]

Methodology:

-

Cell Seeding : Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Reading : The absorbance is measured on a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated as a percentage relative to untreated control cells.

Biological Activity and Signaling Pathways

This compound exhibits several significant biological activities, primarily related to metabolic regulation and anti-cancer effects.

Anti-Adipogenesis

This compound inhibits the differentiation of preadipocytes into mature adipocytes. It achieves this by downregulating the master transcription factors of adipogenesis, PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha). This, in turn, suppresses the expression of downstream genes essential for lipid metabolism and storage, such as fatty acid synthase (FAS) and adipocyte protein 2 (aP2).

Lipolysis Induction

In mature adipocytes, this compound promotes the breakdown of stored triglycerides (lipolysis). This is mediated by the upregulation of tumor necrosis factor-alpha (TNFα) and the downregulation of key proteins that regulate lipid droplet stability and hydrolysis, namely Perilipin and Hormone-Sensitive Lipase (HSL).

Anti-Proliferative Activity

This compound has demonstrated dose-dependent anti-proliferative effects against various cancer cell lines, including colorectal (KM12) and renal (A498) carcinoma cells, as well as osteosarcoma cells (MG63).[5] The specific molecular mechanisms underlying its anti-cancer activity are an active area of research.

Metabolism

Studies on the metabolism of this compound indicate that it undergoes biotransformation. For instance, in rumen fluid, it is rapidly deglycosylated to its aglycone, 5-hydroxy-3-platyphyllone, which is then subject to ketone reduction. This enzymatic modification is a critical consideration for its bioavailability and in vivo efficacy.

Conclusion

This compound is a promising natural product with well-defined anti-adipogenic, lipolytic, and anti-proliferative properties. This technical guide provides a foundational repository of its chemical characteristics, analytical methodologies, and biological activities to aid researchers in its further investigation and potential development as a novel therapeutic agent for metabolic disorders and cancer.

References

- 1. This compound | C25H32O9 | CID 9826264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 9. MTT assay protocol | Abcam [abcam.com]

Screening the Biological Activity of Platyphylloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylloside, a diarylheptanoid glycoside, has emerged as a compound of interest in phytochemical and pharmacological research. Isolated from various plant species, it belongs to a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the screening of this compound's biological activities, with a focus on its anti-cancer, anti-inflammatory, and antioxidant properties. This document details experimental protocols, summarizes quantitative data, and visualizes the molecular pathways involved to facilitate further research and drug development efforts.

Core Biological Activities and Quantitative Data

The biological activities of this compound have been investigated across several domains. While specific quantitative data for this compound is still emerging in the scientific literature, this section summarizes the available information and provides context with closely related compounds where direct data is limited.

Table 1: Anti-Cancer Activity of this compound and Related Compounds

| Compound/Derivative | Cell Line | Assay | IC50 Value | Citation |

| This compound | A549 (Human Lung Carcinoma) | MTT Assay | Data Not Available | |

| This compound | HeLa (Human Cervical Cancer) | MTT Assay | Data Not Available | |

| This compound | MCF-7 (Human Breast Cancer) | MTT Assay | Data Not Available | |

| Podophyllotoxin Derivative (6b) | HL-60 (Human Leukemia) | MTT Assay | 11.37 ± 0.52 µM | [1] |

| Podophyllotoxin Derivative (6b) | SMMC-7721 (Human Hepatoma) | MTT Assay | 6.21 ± 0.33 µM | [1] |

| Podophyllotoxin Derivative (6b) | A-549 (Human Lung Cancer) | MTT Assay | 8.53 ± 0.41 µM | [1] |

| Podophyllotoxin Derivative (6b) | MCF-7 (Human Breast Cancer) | MTT Assay | 7.89 ± 0.38 µM | [1] |

| Podophyllotoxin Derivative (6b) | SW480 (Human Colon Cancer) | MTT Assay | 3.27 ± 0.21 µM | [1] |

Table 2: Anti-Inflammatory Activity of this compound and Related Compounds

| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |

| This compound | RAW 264.7 (Murine Macrophages) | Nitric Oxide (NO) Inhibition | Data Not Available | |

| Ulmus pumila L. Ethyl Acetate Fraction | RAW 264.7 | NO Inhibition | 161.0 µg/mL | [2] |

| Luteolin | RAW 264.7 | NO Inhibition | 17.1 µM | [3] |

| 2',3',5,7-Tetrahydroxyflavone | RAW 264.7 | NO Inhibition | 19.7 µM | [3] |

Note: The anti-inflammatory potential of this compound is suggested by the activity of extracts from plants in which it is found and other flavonoids. Direct measurement of its NO inhibition capacity is a key area for future research.

Table 3: Antioxidant Activity of this compound and Related Compounds

| Compound/Extract | Assay | IC50 Value | Citation |

| This compound | DPPH Radical Scavenging | Data Not Available | |

| Ulmus pumila L. Ethyl Acetate Fraction | DPPH Radical Scavenging | 5.6 µg/mL | [2] |

| P. retrofractum Vahl. n-hexane extract | DPPH Radical Scavenging | 57.66 ppm | [4] |

| Ascorbic Acid (Positive Control) | DPPH Radical Scavenging | 66.12 ppm | [4] |

Note: The antioxidant activity of plant extracts containing this compound indicates its potential as a radical scavenger. Further studies are needed to quantify the specific DPPH radical scavenging activity of isolated this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are standard protocols for the key experiments cited in the screening of this compound's biological activities.

Anti-Cancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental objectives.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ to 1 × 10⁵ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 to 2 hours before inducing an inflammatory response.

-

LPS Stimulation: Add LPS (typically 1 µg/mL) to the wells to stimulate the production of nitric oxide. Include control wells with cells and LPS only, and cells with medium only.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Protocol:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of various concentrations of the this compound solution to the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period, typically 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

Signaling Pathway Visualizations

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound, based on the activities of related compounds.

NF-κB Signaling Pathway and Potential Inhibition by this compound

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Its inhibition is a key mechanism for many anti-inflammatory compounds.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis (Programmed Cell Death) Induction Pathway

Apoptosis is a crucial process for eliminating cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Podophyllotoxin derivatives, which are structurally related to this compound, are known to induce apoptosis.

Caption: The intrinsic pathway of apoptosis potentially initiated by this compound.

Experimental Workflow for Biological Activity Screening

A logical workflow is essential for the systematic screening of natural products like this compound.

References

- 1. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dpph assay ic50: Topics by Science.gov [science.gov]

Platyphylloside mechanism of action initial studies

An In-depth Technical Guide on the Core Mechanism of Action of Platyphylloside: Initial Studies

Introduction

This compound is a diarylheptanoid derivative that has been isolated from various plant sources, including the epicarp of Balanites aegyptiaca. Initial research into its bioactivity has highlighted its potential as a therapeutic agent, particularly due to its antifungal properties. This technical guide provides a comprehensive overview of the early-stage research into the mechanism of action of this compound and related compounds from its natural sources, focusing on its anti-inflammatory, antioxidant, and pro-apoptotic activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antifungal Activity

Initial in-silico studies have investigated the potential of this compound as an antifungal agent, specifically against Trichophyton rubrum, a common cause of dermatophytoses.[1][2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The proposed mechanism involves the inhibition of Cytochrome P450 (CYP450) enzymes, which are crucial for the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and rigidity, ultimately causing cell death.[1]

Molecular docking studies have shown that this compound exhibits a strong binding affinity for the CYP450 protein in T. rubrum, even greater than the standard antifungal drug Ketoconazole.[2] Further molecular dynamics simulations confirmed that the this compound-CYP450 complex is more stable than the Ketoconazole-CYP450 complex, suggesting it could be a potent inhibitor.[2]

Anti-Inflammatory and Antioxidant Activities

Studies on lipophilic fractions of Liriope platyphylla seeds (LLPS), a source of this compound, have revealed significant anti-inflammatory and antioxidant properties.[3] These activities are attributed to a synergistic effect of the bioactive compounds present, including phytosterols and fatty acid esters, which regulate key inflammatory and antioxidant pathways.[3]

Modulation of Inflammatory Signaling Pathways

The primary anti-inflammatory mechanism involves the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, LLPS was shown to:

-

Reduce the secretion of nitric oxide (NO).[3]

-

Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

-

Decrease the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[3]

The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5] The MAPK pathway, often activated by stress signals, also plays a crucial role in regulating the inflammatory response.[6][7]

Caption: this compound's anti-inflammatory mechanism via NF-κB/MAPK inhibition.

Antioxidant Capacity

LLPS demonstrated potent antioxidant activity through multiple mechanisms:

-

Radical Scavenging: The extract effectively scavenged various free radicals, including DPPH, ABTS+, superoxide anion, hydrogen peroxide, nitric oxide, and hydroxyl radicals.[3]

-

Inhibition of Lipid Peroxidation: It was shown to inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress.[3]

-

Enhancement of Cellular Antioxidant Enzymes: In cell-based assays, LLPS pretreatment significantly restored the levels of antioxidant enzymes like catalase (CAT) and heme oxygenase-1 in LPS-stimulated macrophages.[3]

Pro-Apoptotic Activity in Cancer Cells

While direct studies on this compound are limited, related compounds and plant extracts containing similar structural motifs have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, Platycodin D, from a plant of the same family as some sources of this compound, has been shown to induce apoptosis in human glioma U251 cells by inhibiting the PI3K/Akt signaling pathway.[8] This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately activating the caspase cascade.[8] The induction of apoptosis is a key mechanism for many chemotherapeutic agents.[9]

Caption: Hypothesized pro-apoptotic mechanism based on related compounds.

Quantitative Data Summary

| Compound/Extract | Assay | Cell Line / Model | Result | Reference |

| LLPS | Total Antioxidant Capacity (TAC) | Chemical Assay | 104.55 ± 4.69 mg TE/g | [3] |

| Fucosterol (in LLPS) | Molecular Docking (Binding Energy) | iNOS (NOS2) | -9.1 kcal/mol | [3] |

| Fucosterol (in LLPS) | Molecular Docking (Binding Energy) | COX-2 (PTGS2) | -8.7 kcal/mol | [3] |

| This compound | Molecular Docking (Docking Score) | T. rubrum CYP450 | Better than Ketoconazole | [2] |

Experimental Protocols

In-Vitro Anti-Inflammatory Assay (General Workflow)

This protocol describes a typical workflow for assessing the anti-inflammatory effects of a compound in macrophage cell lines.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Pre-treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., this compound-containing extract) for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a further period (e.g., 24 hours). A vehicle-treated group and a positive control group (e.g., a known anti-inflammatory drug) are included.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent assay. The absorbance is read at 540 nm.

-

Cytokine Production (IL-1β, TNF-α, etc.): The concentrations of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Gene Expression Analysis (iNOS, COX-2):

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA via reverse transcription.

-

Quantitative PCR (qPCR): The expression levels of target genes (iNOS, COX-2) are quantified by qPCR using specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

-

Cell Viability Assay: To ensure the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1 assay) is performed in parallel.

Caption: General experimental workflow for in-vitro anti-inflammatory assays.

Antioxidant Capacity Assays

-

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical. The test compound is mixed with a DPPH solution, and the reduction in absorbance (typically at 517 nm) is measured over time. The percentage of scavenging activity is calculated relative to a control.[10]

-

Cellular Antioxidant Activity (CAA) Assay: This method assesses the antioxidant activity within a cellular environment. Cells (e.g., macrophages) are co-treated with the test compound and a pro-oxidant (like LPS or H₂O₂). The levels of intracellular reactive oxygen species (ROS) are then measured using fluorescent probes (e.g., DCFH-DA). The expression or activity of antioxidant enzymes like catalase can also be quantified via western blot or activity assays.[3]

Conclusion

Initial studies, primarily through in-silico modeling and analysis of extracts from this compound-containing plants, suggest that this compound and its associated phytochemicals possess a range of promising biological activities. The core mechanisms of action appear to involve the inhibition of fungal ergosterol biosynthesis and the modulation of key signaling pathways central to inflammation and oxidative stress, namely the NF-κB and MAPK pathways. While further research on the isolated compound is necessary to fully elucidate its specific contributions and therapeutic potential, these foundational studies provide a strong rationale for its continued investigation as a lead compound in the development of new antifungal and anti-inflammatory agents.

References

- 1. This compound, a potential inhibitor from epicarp of B. aegyptiaca against CYP450 protein in T. rubrum – In vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potential inhibitor from epicarp of B. aegyptiaca against CYP450 protein in T. rubrum - In vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

A Comprehensive Review of Platyphylloside: From Biological Activity to Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylloside is a diarylheptanoid glycoside that has been isolated from various natural sources, including the bark of the black alder (Alnus firma, Alnus japonica) and the epicarp of Balanites aegyptiaca.[1][2] Characterized by a seven-carbon aliphatic chain substituted with aromatic rings and a β-D-glucopyranosyl unit, this compound has garnered interest for its diverse pharmacological potential.[3] This technical guide provides a comprehensive review of the current research on this compound, summarizing its chemical properties, biological activities, and the experimental methodologies used to investigate them. The information is presented to support further research and drug development efforts centered on this promising natural product.

Chemical and Physicochemical Properties

This compound (C₂₅H₃₂O₉) has a molecular weight of 476.5 g/mol .[1] Its structure features a central ketone group and multiple hydroxyl-rich regions, which facilitate interactions with various biological targets.[3] The compound demonstrates moderate hydrophobicity and balanced lipophilicity, properties that influence its pharmacokinetic profile. While it shows high predicted intestinal absorption, its ability to penetrate the blood-brain barrier is limited.[3]

Pharmacological Activities and Mechanisms of Action

Current research has highlighted several key biological activities of this compound, primarily focusing on its anti-adipogenic and antifungal properties.

Anti-Adipogenic and Lipolytic Effects

This compound has demonstrated potent anti-obesity properties by inhibiting the differentiation of pre-adipocytes into mature adipocytes.[3]

Mechanism of Action: The primary mechanism involves the downregulation of key master regulators of adipogenesis:

-

PPARγ (Peroxisome Proliferator-Activated Receptor Gamma)

-

C/EBPα (CCAAT/enhancer-binding Protein Alpha)

Inhibition of these transcription factors leads to the reduced expression of downstream targets essential for lipid accumulation, such as Fatty Acid Synthase (FAS), Sterol Regulatory Element-Binding Protein 1c (SREBP1c), and Adipocyte Protein 2 (aP2).[3] This signaling cascade effectively suppresses the formation of lipid droplets.[3]

References

- 1. This compound | C25H32O9 | CID 9826264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a potential inhibitor from epicarp of B. aegyptiaca against CYP450 protein in T. rubrum – In vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (90803-80-8) for sale [vulcanchem.com]

Platyphylloside: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphylloside, a diarylheptanoid glucoside found in various plant species, has emerged as a compound of significant interest in therapeutic research. Preclinical studies have begun to elucidate its mechanisms of action, revealing a range of potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic targets, focusing on its anti-fungal and anti-adipogenic properties. The document details the molecular pathways involved, summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of the signaling cascades. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, aiming to accelerate the exploration of this compound's full therapeutic potential.

Introduction to this compound

This compound is a naturally occurring diarylheptanoid glycoside that has been isolated from various plants, including Betula platyphylla and the epicarp of Balanites aegyptiaca.[1][2] Its chemical structure is (5S)-5-hydroxy-1,7-bis-(4-hydroxyphenyl)-3-heptanone-5-O-β-D-glucopyranoside.[3] Emerging research has highlighted its potential as a bioactive compound with specific molecular targets, suggesting its utility in addressing a variety of pathological conditions. This guide will delve into the known and inferred therapeutic targets of this compound, providing a technical foundation for further investigation.

Anti-fungal Activity: Targeting Fungal Ergosterol Biosynthesis

One of the most directly evidenced therapeutic applications of this compound is its anti-fungal activity, particularly against the dermatophyte Trichophyton rubrum, a common cause of skin infections in humans.[1][4]

Mechanism of Action

This compound has been identified as a potential inhibitor of Cytochrome P450 (CYP450) in T. rubrum.[1][4] The fungal CYP450 enzymes are critical components of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. By inhibiting CYP450, this compound disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, which results in growth inhibition and cell death.[1] Molecular docking and simulation studies have suggested that this compound forms a stable complex with the fungal CYP450 protein, indicating a strong inhibitory potential.[1][4]

Quantitative Data: In Vitro Anti-fungal Efficacy

| Compound/Extract | Organism | Assay | Concentration for Complete Inhibition | Reference |

| Fractionated Chloroform Extract of B. aegyptiaca epicarp (containing this compound) | Trichophyton rubrum | Poison Plate Technique | 3 mg/ml | [4] |

Experimental Protocols

2.3.1. Anti-dermatophytic Activity Assessment (Poison Plate Technique)

-

Organism Preparation: Trichophyton rubrum cultures are maintained on a suitable agar medium.

-

Extract Preparation: The epicarp of Balanites aegyptiaca is extracted with various solvents (e.g., chloroform, methanol, aqueous). The extracts are then fractionated.

-

Assay Procedure:

-

A specified concentration of the plant extract is incorporated into the molten agar medium.

-

The agar is poured into Petri plates and allowed to solidify.

-

A small disc of the fungal culture is placed at the center of the agar plate.

-

Plates are incubated at an appropriate temperature for a specified period.

-

The radial growth of the fungal mycelium is measured and compared to a control plate containing no extract.

-

The concentration at which complete inhibition of fungal growth is observed is determined.[4]

-

2.3.2. In Silico Analysis: Molecular Docking and Simulation

-

Software: Schrödinger suite (including Glide for docking and Desmond for molecular dynamics simulation).

-

Target Protein Preparation: The 3D structure of the target protein (e.g., T. rubrum CYP450) is obtained or modeled.

-

Ligand Preparation: The 3D structure of this compound is prepared.

-

Molecular Docking: this compound is docked into the active site of the CYP450 protein to predict the binding affinity and interactions.

-

Molecular Dynamics (MD) Simulation: The stability of the this compound-CYP450 complex is assessed over time through MD simulations to confirm the binding stability.[1][4]

Signaling Pathway

References

- 1. This compound, a potential inhibitor from epicarp of B. aegyptiaca against CYP450 protein in T. rubrum – In vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. This compound: Metabolism and digestibility reductionin vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a potential inhibitor from epicarp of B. aegyptiaca against CYP450 protein in T. rubrum - In vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Platyphylloside: A Technical Guide for Researchers

An In-depth Examination of the Diarylheptanoid Glycoside Platyphylloside, a Promising Modulator of Adipogenesis and Lipolysis.

This technical guide provides a comprehensive overview of this compound, a diarylheptanoid glycoside with significant potential in metabolic research. The document details its chemical identity, including its Chemical Abstracts Service (CAS) number and known synonyms. It further presents a compilation of its physicochemical and pharmacokinetic properties in a structured tabular format. For the benefit of researchers, detailed experimental protocols for investigating this compound's biological activity in vitro are provided, along with diagrams of its key signaling pathways and experimental workflows.

Chemical Identity and Properties

This compound is a natural compound that has garnered interest for its biological activities, particularly its influence on adipocyte differentiation and lipid metabolism.[1][2]

CAS Number: 90803-80-8[3][4][5]

Synonyms: [5]

-

(5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one

-

(5S)-1,7-bis(4-hydroxyphenyl)-5-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyheptan-3-one

-

3-Heptanone, 5-(beta-D-glucopyranosyloxy)-1,7-bis(4-hydroxyphenyl)-, (5S)-

-

CHEMBL228449

-

DTXSID501317051

-

NSC-784874

-

NSC-799730

-

NSC784874

-

NSC799730

-

SCHEMBL29386138

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C25H32O9 | [3][5] |

| Molecular Weight | 476.522 g/mol | [3] |

| Exact Molecular Weight | 476.205 g/mol | [3] |

| Heavy Atoms | 34 | [3] |

| Hydrogen Bond Donors | 6 | [3] |

| Hydrogen Bond Acceptors | 9 | [3] |

| Rotatable Bonds | 11 | [3] |

| Solubility (LogS) | -1.727 | [3] |

| Lipophilicity (logP) | -0.053 | [3] |

Table 2: In Silico Pharmacokinetic and Drug-Likeness Properties of this compound

| Property | Value | Source(s) |

| Lipinski Rule Compliance | Yes | [3] |

| Human Intestinal Absorption (HIA) | 0.977 | [3] |

| Blood-Brain Barrier (BBB) Penetration | 0.272 | [3] |

| Plasma Protein Binding (PPB) | 0.749 | [3] |

| Volume of Distribution (VDss) | 0.632 L/kg | [3] |

| CYP3A4 Inhibition | 0.013 | [3] |

| CYP2D6 Inhibition | 0.029 | [3] |

Table 3: Biological Activity of this compound

| Activity | Cell Line | IC50 | Effect | Source(s) |

| Anti-adipogenic | 3T3-L1 | 14.4 µM | Suppresses adipocyte differentiation | [3] |

| Lipolytic | Mature 3T3-L1 adipocytes | 20 µM | Reduces lipid accumulation by 93% | [3] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-adipogenic and lipolytic effects through the modulation of key signaling pathways in adipocytes.

Anti-Adipogenic Signaling Pathway

This compound inhibits the differentiation of pre-adipocytes into mature adipocytes by downregulating the master regulators of adipogenesis, PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha).[1][2] This leads to a subsequent decrease in the expression of downstream target genes responsible for lipid metabolism and storage, such as fatty acid synthase (FAS), sterol regulatory element-binding protein 1c (SREBP1c), and adipocyte protein 2 (aP2).[1][6]

Lipolytic Signaling Pathway

In mature adipocytes, this compound promotes the breakdown of stored triglycerides (lipolysis). It achieves this by upregulating the expression of tumor necrosis factor-alpha (TNFα) and downregulating hormone-sensitive lipase (HSL) and perilipin, a protein that coats lipid droplets and protects them from lipase activity.[1][6]

Experimental Protocols

The following section provides detailed methodologies for key experiments to study the effects of this compound on adipogenesis and lipolysis in 3T3-L1 cells.

Experimental Workflow Overview

The general workflow for investigating the bioactivity of this compound in 3T3-L1 cells involves cell culture, induction of differentiation, treatment with this compound, and subsequent analysis of lipid accumulation and gene/protein expression.

3T3-L1 Cell Culture and Adipogenic Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.[7][8][9]

Materials:

-

3T3-L1 preadipocytes

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose, L-glutamine, and sodium pyruvate

-

Bovine Calf Serum (BCS) or Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

Phosphate-Buffered Saline (PBS)

-

Culture plates/flasks

Procedure:

-

Preadipocyte Culture:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5-10% CO2.

-

Subculture the cells before they reach confluence (around 70-80%) to maintain their preadipocyte state.

-

-

Adipogenic Differentiation:

-

Day 0: Seed the 3T3-L1 cells in culture plates and grow them to confluence. Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

-

Day 2: Replace the differentiation medium with insulin medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin).

-

Day 4 onwards: Replace the medium with DMEM containing 10% FBS and 1% Penicillin-Streptomycin every two days.

-

Mature adipocytes, characterized by the presence of lipid droplets, are typically observed from day 8 onwards.

-

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.[9][10][11]

Materials:

-

Differentiated 3T3-L1 adipocytes in culture plates

-

PBS

-

10% Formalin solution

-

60% Isopropanol

-

Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

-

Distilled water

-

100% Isopropanol (for quantification)

Procedure:

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 10% formalin for at least 1 hour at room temperature.

-

-

Staining:

-

Wash the cells twice with distilled water.

-

Wash the cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.

-

-

Washing and Visualization:

-

Remove the Oil Red O solution and wash the cells 4-5 times with distilled water until the water is clear.

-

Visualize the stained lipid droplets (red) under a microscope.

-

-

Quantification (Optional):

-

After visualization, completely dry the plate.

-

Add 100% isopropanol to each well to elute the stain from the lipid droplets.

-

Measure the absorbance of the eluate at approximately 490-520 nm using a spectrophotometer.

-

Lipolysis Assay

This assay measures the breakdown of triglycerides by quantifying the release of glycerol or free fatty acids (FFAs) into the culture medium.[12][13][14][15]

Materials:

-

Mature 3T3-L1 adipocytes

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with fatty acid-free BSA)

-

Isoproterenol (positive control for stimulating lipolysis)

-

Glycerol or Free Fatty Acid Assay Kit

Procedure:

-

Cell Preparation:

-

Wash mature adipocytes twice with a wash buffer.

-

Incubate the cells in the assay buffer.

-

-

Stimulation of Lipolysis:

-

Treat the cells with different concentrations of this compound or a vehicle control for a specified period (e.g., 1-3 hours). Include a positive control group treated with isoproterenol.

-

-

Sample Collection:

-

Collect the culture medium from each well.

-

-

Quantification: